5-(3,4-dimethylphenyl)-4-[[2-(3-methoxyphenyl)azetidin-1-yl]methyl]-1H-pyrazole
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Overview
Description
5-(3,4-dimethylphenyl)-4-[[2-(3-methoxyphenyl)azetidin-1-yl]methyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-4-[[2-(3-methoxyphenyl)azetidin-1-yl]methyl]-1H-pyrazole typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, hydrazines, and azetidines. The key steps may involve:
Condensation Reaction: Formation of the pyrazole ring through the condensation of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reaction: Introduction of the azetidine moiety through nucleophilic substitution reactions.
Functional Group Modifications: Introduction of methoxy and dimethylphenyl groups through various organic transformations.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-4-[[2-(3-methoxyphenyl)azetidin-1-yl]methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(3,4-dimethylphenyl)-4-[[2-(3-methoxyphenyl)azetidin-1-yl]methyl]-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an enzyme inhibitor, receptor agonist, or antagonist.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-4-[[2-(3-methoxyphenyl)azetidin-1-yl]methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3,4-dimethylphenyl)-4-[[2-(3-methoxyphenyl)azetidin-1-yl]methyl]-1H-pyrazole include other pyrazole derivatives with different substituents. Examples include:
- 5-phenyl-1H-pyrazole
- 4-(3-methoxyphenyl)-1H-pyrazole
- 5-(4-methylphenyl)-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties. This can result in distinct reactivity, stability, and biological activity compared to other pyrazole derivatives.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-4-[[2-(3-methoxyphenyl)azetidin-1-yl]methyl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15-7-8-18(11-16(15)2)22-19(13-23-24-22)14-25-10-9-21(25)17-5-4-6-20(12-17)26-3/h4-8,11-13,21H,9-10,14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJVEXWJHOFMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCC3C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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